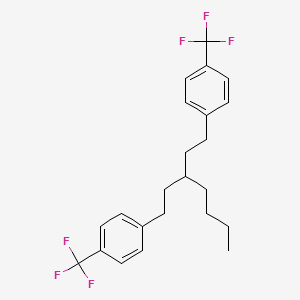
4,4'-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) is a chemical compound with the molecular formula C23H26F6. It is known for its unique structure, which includes two trifluoromethylbenzene groups connected by a butylpentane chain. This compound has diverse applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) involves several steps. One common method includes the reaction of 4-trifluoromethylbenzene with a butylpentane derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) can be compared with other similar compounds, such as:
4,4’-(3-Butylpentane-1,5-diyl)bis((methyl)benzene): This compound has methyl groups instead of trifluoromethyl groups, resulting in different chemical properties and reactivity.
4,4’-(3-Butylpentane-1,5-diyl)bis((chloromethyl)benzene): The presence of chloromethyl groups alters the compound’s reactivity and potential applications. The unique feature of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) is the presence of trifluoromethyl groups, which significantly influence its chemical behavior and applications.
Properties
IUPAC Name |
1-(trifluoromethyl)-4-[3-[2-[4-(trifluoromethyl)phenyl]ethyl]heptyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F6/c1-2-3-4-17(5-7-18-9-13-20(14-10-18)22(24,25)26)6-8-19-11-15-21(16-12-19)23(27,28)29/h9-17H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGNCHAZXFBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC1=CC=C(C=C1)C(F)(F)F)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743690 |
Source


|
| Record name | 1-(Trifluoromethyl)-4-(3-{2-[4-(trifluoromethyl)phenyl]ethyl}heptyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-62-0 |
Source


|
| Record name | 1-(Trifluoromethyl)-4-(3-{2-[4-(trifluoromethyl)phenyl]ethyl}heptyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
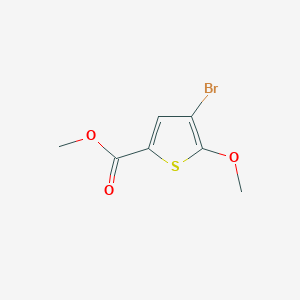
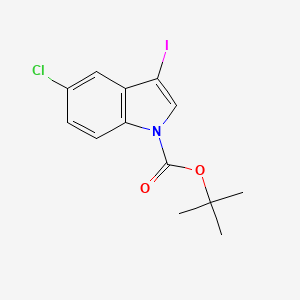
![9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B6590386.png)
![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)
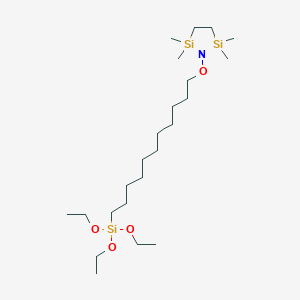
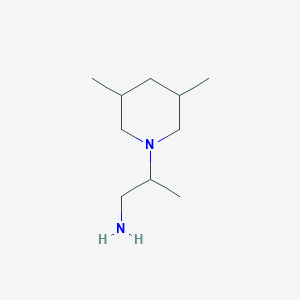

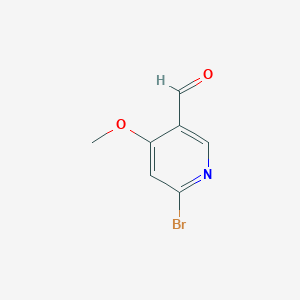
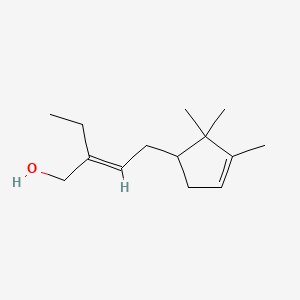
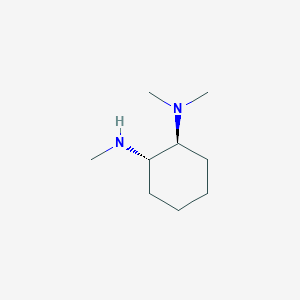
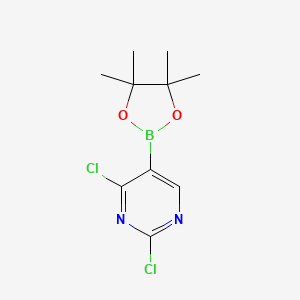
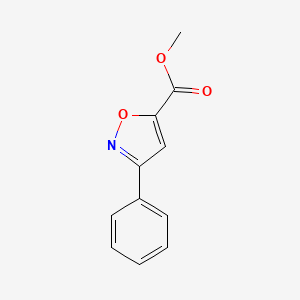
![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)

